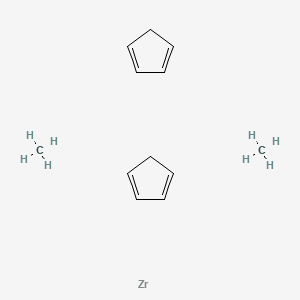

Cyclopenta-1,3-diene;methane;zirconium

Description

Properties

Molecular Formula |

C12H20Zr |

|---|---|

Molecular Weight |

255.51 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;methane;zirconium |

InChI |

InChI=1S/2C5H6.2CH4.Zr/c2*1-2-4-5-3-1;;;/h2*1-4H,5H2;2*1H4; |

InChI Key |

KZBPGWFJSPGCMX-UHFFFAOYSA-N |

Canonical SMILES |

C.C.C1C=CC=C1.C1C=CC=C1.[Zr] |

Origin of Product |

United States |

Preparation Methods

Synthesis from Cyclopentadienyl Anions

One common approach involves the reaction of a cyclopentadienyl anion with a zirconium halide. For example, cyclopentadienyl zirconium trichloride can be synthesized by reacting cyclopentadienyl anion with zirconium tetrachloride in the presence of a suitable solvent.

Use of Bis(oxazoline) Substituted Cyclopentadienyl Ligands

Bis(oxazoline) substituted cyclopentadienyl ligands have been used to prepare zirconium complexes with unique properties. These ligands are synthesized by reacting nucleophilic lithium bis(2-oxazolinyl)methylcarbide with iodocyclopentadiene reagents.

Metallocene Formation

Metallocenes, such as zirconocenes, are another class of compounds that can be used as precursors. These are typically synthesized by reacting cyclopentadienyl anions with zirconium halides, followed by reduction to form the metallocene.

Analysis of Preparation Methods

| Method | Reactants | Conditions | Yield | Notes |

|---|---|---|---|---|

| Cyclopentadienyl Anion Reaction | Cyclopentadienyl anion, ZrCl4 | Solvent: THF or DME, Temperature: Room temperature | Variable | Requires careful control of reaction conditions to achieve high yields. |

| Bis(oxazoline) Substitution | Lithium bis(2-oxazolinyl)methylcarbide, Iodocyclopentadiene | Solvent: Benzene, Temperature: 12 °C | Moderate | Offers flexibility in designing ligands with specific properties. |

| Metallocene Formation | Cyclopentadienyl anion, ZrCl4 | Solvent: THF or DME, Reduction agent: Alkali metal | High | Provides a robust method for synthesizing zirconocenes but requires careful handling of alkali metals. |

Research Findings and Applications

Cyclopenta-1,3-diene; methane; zirconium complexes have been explored for their catalytic properties, particularly in hydroamination reactions. The incorporation of bis(oxazoline) substituents on the cyclopentadienyl ring can influence the reactivity and selectivity of these catalysts. Additionally, metallocene-based catalysts have been extensively studied for olefin polymerization, offering insights into the control of polymer tacticity and molecular weight distribution.

Chemical Reactions Analysis

Types of Reactions

Cyclopenta-1,3-diene;methane;zirconium undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form zirconium oxides.

Reduction: It can be reduced to lower oxidation states of zirconium.

Substitution: The cyclopentadienyl ligands can be substituted with other ligands under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Ligand substitution reactions typically require the presence of a suitable nucleophile and may be facilitated by heat or light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zirconium dioxide, while substitution reactions can produce a variety of zirconium complexes with different ligands .

Scientific Research Applications

Cyclopenta-1,3-diene;methane;zirconium has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.

Biology: The compound’s unique properties make it a valuable tool in studying biological processes and developing new biomaterials.

Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of medical implants.

Industry: It is used in the production of advanced materials, including high-performance polymers and coatings.

Mechanism of Action

The mechanism by which cyclopenta-1,3-diene;methane;zirconium exerts its effects involves the interaction of the zirconium center with various substrates. The cyclopentadienyl ligands stabilize the zirconium center, allowing it to participate in a range of chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Key Properties of Cyclopenta-1,3-diene:

Zirconium Complexes:

- Example : Bis(cyclopentadienyl)zirconium chloride hydride (Schwartz’s reagent, C₁₀H₃ClZr)

Comparison with Similar Compounds

Zirconium Metallocenes vs. Titanium and Iron Analogues

Key Differences :

Ligand Variations in Zirconium Complexes

Steric and Electronic Effects :

Cyclopentadiene Derivatives in Materials Science

Performance Insight :

Comparison with Ziegler-Natta Catalysts

| Parameter | Zirconocene Catalysts | Traditional Ziegler-Natta (TiCl₄/AlEt₃) |

|---|---|---|

| Homogeneity | Homogeneous | Heterogeneous |

| Polymer MW Control | Narrow dispersity (Ð < 2) | Broad dispersity (Ð > 5) |

| Comonomer Incorporation | High (e.g., ethylene/octene) | Limited by site heterogeneity |

| Activator Requirement | MAO or borate co-catalysts | Al alkyl co-catalysts |

Advantages of Zirconocenes:

Q & A

Q. What protocols ensure reproducibility in handling air-sensitive zirconium complexes during catalytic testing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.